REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[NH:9][C:10](=[O:13])[O:11][CH2:12]1.[CH3:14][CH:15]([CH2:16][CH2:17][C:18](=[O:19])[Cl:20])[CH3:21]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[N:9]([C:18]([CH2:17][CH2:16][CH:15]([CH3:14])[CH3:21])=[O:19])[C:10](=[O:13])[O:11][CH2:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(Cc2ccccc2)CO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCC(=O)Cl
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Name
|
|
Type
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product
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Smiles
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CC(C)CCC(=O)N1C(=O)OCC1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[NH:9][C:10](=[O:13])[O:11][CH2:12]1.[CH3:14][CH:15]([CH2:16][CH2:17][C:18](=[O:19])[Cl:20])[CH3:21]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[N:9]([C:18]([CH2:17][CH2:16][CH:15]([CH3:14])[CH3:21])=[O:19])[C:10](=[O:13])[O:11][CH2:12]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C1NC(Cc2ccccc2)CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CCC(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCC(=O)N1C(=O)OCC1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[NH:9][C:10](=[O:13])[O:11][CH2:12]1.[CH3:14][CH:15]([CH2:16][CH2:17][C:18](=[O:19])[Cl:20])[CH3:21]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[N:9]([C:18]([CH2:17][CH2:16][CH:15]([CH3:14])[CH3:21])=[O:19])[C:10](=[O:13])[O:11][CH2:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(Cc2ccccc2)CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CCC(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCC(=O)N1C(=O)OCC1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |